1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

Description

Properties

IUPAC Name |

1-chloro-3-pyridin-4-yl-2,7-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-13-11-8-16-6-3-10(11)7-12(17-13)9-1-4-15-5-2-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYSATHRBJEXPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=C3C=NC=CC3=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696905 |

Source

|

| Record name | 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211593-56-4 |

Source

|

| Record name | 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(pyridin-4-yl)-2,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

Executive Summary: This guide provides a comprehensive technical overview of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Naphthyridines, as structural isomers of diazanaphthalene, represent a privileged scaffold in the development of novel therapeutics, with derivatives exhibiting a wide range of pharmacological activities including antimicrobial and anticancer properties[1][2][3]. This document delineates the structural features, predicted physicochemical and spectroscopic properties, and key reactive characteristics of this specific chloro-substituted naphthyridine. By functioning as a versatile chemical building block, its strategic importance lies in the facile diversification of the 2,7-naphthyridine core, enabling the systematic exploration of structure-activity relationships (SAR) for the generation of new bioactive agents.

Introduction to the 2,7-Naphthyridine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to the field of medicinal chemistry, forming the core structure of numerous pharmaceuticals[4]. Among these, the naphthyridine framework, which consists of two fused pyridine rings, has garnered substantial attention. There are six possible isomers of naphthyridine, each defined by the relative positions of the two nitrogen atoms[2][5]. The 1,8-naphthyridine isomer is perhaps the most well-known, forming the basis of antibacterial agents like nalidixic acid[2][6].

However, other isomers, including the 2,7-naphthyridine scaffold, are increasingly being explored for unique biological activities. Recent studies have highlighted 2,7-naphthyridine derivatives as promising candidates for targeted anti-staphylococcal agents, demonstrating their potential to address the critical challenge of antibiotic resistance[1]. The title compound, 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine, combines this promising scaffold with two key features: a pyridinyl substituent, a common motif in pharmacologically active molecules, and a strategically placed chlorine atom. This chlorine acts as an excellent leaving group, serving as a versatile synthetic handle for introducing molecular diversity through a variety of chemical transformations.

Physicochemical and Structural Properties

The fundamental identity and structural characteristics of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Compound Identification

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine | - |

| CAS Number | 1211593-56-4 | [7] |

| Molecular Formula | C₁₃H₈ClN₃ | [8] |

| Molecular Weight | 241.68 g/mol |[8] |

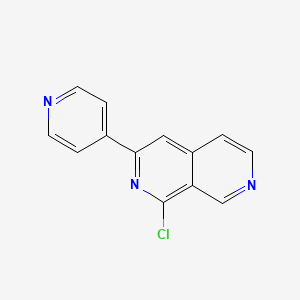

Chemical Structure

The molecule features a planar, aromatic 2,7-naphthyridine core. A chlorine atom is substituted at the C1 position, and a pyridin-4-yl ring is attached at the C3 position. The numbering of the naphthyridine ring system is critical for understanding its reactivity.

Caption: Structure and key functional regions of the title compound.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| TPSA (Topological Polar Surface Area) | 45.75 Ų | Influences membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable. |

| LogP (Octanol-Water Partition Coefficient) | 1.58 | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 3 (N atoms) | Affects solubility and provides points for receptor interactions. |

| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

Note: Values are computational estimates derived from structural analysis.

Spectroscopic Characterization (Predicted)

Elucidation of the molecular structure relies heavily on spectroscopic methods. Based on the known spectral data of related naphthyridine and pyridine compounds, the following characteristics are anticipated[9][10][11].

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthyridine and pyridine rings will appear as doublets and double-doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The exact chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the ring nitrogens.

-

¹³C NMR Spectroscopy: The carbon spectrum should display 13 unique signals corresponding to each carbon atom in the asymmetric structure. The carbon atom attached to the chlorine (C1) would be expected to have a chemical shift in the range of δ 150-160 ppm.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1.

Synthesis and Reactivity

The utility of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine as a research tool is defined by its synthesis and subsequent chemical reactivity.

Proposed Synthetic Strategy

Caption: Retrosynthetic analysis for the target compound.

The forward synthesis would likely involve the condensation of a substituted aminopyridine with a β-ketoester or a related synthon to construct the first ring, followed by an intramolecular cyclization to form the bicyclic naphthyridinone core. The final step, a crucial transformation, would be the conversion of the hydroxyl group (in the tautomeric form of the naphthyridinone) to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[12].

Key Chemical Reactivity

The reactivity of the molecule is dominated by the C1-chloro group and the basic nitrogen atoms of the heterocyclic rings.

Caption: Major pathways for chemical modification.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen (N2). This makes it an excellent site for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to creating libraries of derivatives for SAR studies[5][15].

-

Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of this building block. The C1-Cl bond can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted amino-naphthyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: Reaction with organostannanes.

-

-

Reactions at Ring Nitrogens: The nitrogen atoms in both the naphthyridine and pyridine rings are basic and can be protonated in acidic media. They can also act as nucleophiles in alkylation reactions or serve as ligands to coordinate with metal ions, a property that can be exploited in the development of metal-based drugs or catalysts[16].

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine lies in its role as a versatile intermediate for drug discovery. The naphthyridine core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The chloro group provides a gateway to rapidly synthesize a diverse library of analogues.

Caption: Workflow for SAR exploration using the title compound.

By systematically replacing the chlorine atom with different functional groups, researchers can probe the chemical space around the 2,7-naphthyridine core to optimize biological activity, selectivity, and ADME properties. For instance, its derivatives could be tested in assays for:

-

Antibacterial Activity: Targeting bacterial enzymes like DNA gyrase or topoisomerase IV, a known mechanism for other naphthyridine-based antibiotics[1][6].

-

Anticancer Activity: Investigating inhibition of protein kinases, a common strategy in oncology, as many kinase inhibitors are N-heterocyclic compounds[3].

-

Anti-inflammatory Activity: Exploring the modulation of inflammatory pathways.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate its utility, the following is a representative, self-validating protocol for a Suzuki-Miyaura reaction, based on general procedures for heteroaryl chlorides[17].

-

Objective: To synthesize 1-(4-methoxyphenyl)-3-(pyridin-4-yl)-2,7-naphthyridine from 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine.

-

Reagents & Materials:

-

1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

A suitable phosphine ligand (e.g., SPhos, 0.04 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon source

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

-

In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent to form the active catalyst.

-

Add the catalyst mixture to the Schlenk flask, followed by the remaining solvent.

-

Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring for 4-12 hours.

-

Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The appearance of a new, less polar spot (on silica TLC) indicates product formation.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

-

-

Validation & Characterization:

-

The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C1-Cl bond and the appearance of signals corresponding to the 4-methoxyphenyl group will validate the success of the reaction.

-

Conclusion

1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine is a strategically designed heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its key attributes—a biologically relevant 2,7-naphthyridine core and a reactive chlorine atom at the C1 position—make it an ideal substrate for generating diverse molecular libraries through robust and predictable chemical reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This guide has outlined its structural, physicochemical, and reactive properties, providing a technical foundation for researchers and scientists aiming to leverage this compound in the pursuit of novel therapeutic agents.

References

- Alchem Pharmtech. CAS 1211593-56-4 | 1-chloro-3-(pyridin-4-yl)-2,7-naphthyridine.

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines".

- ChemicalBook. 4-chloro-3-methyl-2-(pyridin-2-yl)-1,7-naphthyridine.

- Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water".

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

- MySkinRecipes. 1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine.

-

RSC Advances. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]

-

MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

MDPI. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Available from: [Link]

-

PMC - NIH. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Available from: [Link]

- The Royal Society of Chemistry. Electronic supplementary information.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

- ChemicalBook. 4-chloro-3-methyl-2-(pyridin-2-yl)-1,7-naphthyridine | 1259441-51-4.

- BLDpharm. 1352141-03-7|N1-(3-(Pyridin-4-yl)-2,7-naphthyridin-1-yl)ethane-1,2-diamine.

-

PMC - NIH. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

-

PMC - NIH. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Available from: [Link]

-

PubMed. Reactivity of 1-chloro-3-phenyldiazirines. Available from: [Link]

-

PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

- Sunway Pharm Ltd. 4-chloro-1,6-naphthyridine - CAS:6861-84-3.

-

Amanote Research. (PDF) Reactivity of 1-Chloro-3-Phenyldiazirines. Available from: [Link]

Sources

- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine [myskinrecipes.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. hmdb.ca [hmdb.ca]

- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ossila.com [ossila.com]

- 17. rsc.org [rsc.org]

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine CAS 1211593-56-4

An In-Depth Technical Guide to 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS 1211593-56-4): A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, a heterocyclic compound with significant potential in medicinal chemistry. While specific data on this particular molecule is limited, this document synthesizes information from the broader class of 2,7-naphthyridine derivatives to infer its chemical properties, potential biological activities, and applications in drug discovery. The insights provided are grounded in established synthetic strategies and the well-documented pharmacological profiles of structurally related compounds.

Introduction to the 2,7-Naphthyridine Scaffold

The 2,7-naphthyridine core is one of six structural isomers of pyridopyridine, characterized by a fused bicyclic system containing two nitrogen atoms.[1][2] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3] Natural and synthetic compounds containing the 2,7-naphthyridine moiety have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutic agents.[4]

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS 1211593-56-4) incorporates key structural features that suggest its potential as a valuable building block in drug discovery. The chloro substituent at the 1-position offers a reactive handle for further chemical modification, while the pyridin-4-yl group at the 3-position can influence solubility, metabolic stability, and target engagement.

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic |

| Molecular Formula | C13H8ClN3 |

| Molecular Weight | 241.68 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |

| pKa | The pyridine and naphthyridine nitrogens are basic and can be protonated at acidic pH. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the thirteen carbon atoms in the molecule, with the carbons attached to nitrogen and chlorine appearing at characteristic downfield shifts.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Synthesis and Reactivity

The synthesis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine can be envisioned through established methods for constructing the 2,7-naphthyridine core, which often involve the cyclization of substituted pyridine precursors.[2] A plausible synthetic approach is outlined below.

Figure 1: Proposed Synthetic Pathway. This diagram illustrates a potential synthetic route starting from a substituted nicotinamide and a pyridin-4-yl acetonitrile derivative, proceeding through a cyclized naphthyridinone intermediate, followed by chlorination to yield the final product.

Reactivity:

The chlorine atom at the 1-position of the 2,7-naphthyridine ring is expected to be susceptible to nucleophilic substitution. This provides a versatile handle for the introduction of various functional groups, such as amines, alcohols, and thiols, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Biological Activity and Therapeutic Potential

The 2,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities.

Table of Biological Activities of 2,7-Naphthyridine Derivatives:

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | Inhibition of kinases (e.g., MET, SYK), cytotoxicity against various cancer cell lines. | [1][5] |

| Antimicrobial | Activity against bacteria and fungi, potentially through inhibition of DNA gyrase or other essential enzymes.[4][6] | |

| Enzyme Inhibition | Inhibition of enzymes such as Pdk-1, lumazine synthase, and PDE-5. | [5] |

| Neurological | Antagonistic activity at δ-opioid receptors. |

The presence of the pyridin-4-yl moiety in 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine is particularly interesting from a drug design perspective. The pyridine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

Figure 2: Hypothesized Mechanism of Action. This diagram depicts a potential mechanism where the 2,7-naphthyridine core acts as a scaffold, the pyridin-4-yl group engages in specific interactions with a biological target like a kinase, and the chloro group serves as a point for further chemical modification to optimize activity.

Experimental Protocols

The following are hypothetical protocols based on general procedures found in the literature for the synthesis and biological evaluation of 2,7-naphthyridine derivatives.

Hypothetical Synthesis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

Step 1: Synthesis of 3-(Pyridin-4-yl)-2,7-naphthyridin-1(2H)-one

-

To a solution of a suitable substituted nicotinamide (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add pyridin-4-yl acetonitrile (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to yield the crude 3-(pyridin-4-yl)-2,7-naphthyridin-1(2H)-one.

-

Purify the product by recrystallization or column chromatography.

Step 2: Chlorination to 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

-

Suspend the 3-(pyridin-4-yl)-2,7-naphthyridin-1(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approximately 100-110 °C) for 3-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine.

Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen the compound for its ability to inhibit a specific kinase, a common target for naphthyridine derivatives.

-

Reagents and Materials:

-

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (dissolved in DMSO)

-

Recombinant kinase of interest

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.

-

Add the kinase enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the extensive literature on the 2,7-naphthyridine scaffold, this compound is predicted to be a versatile building block for the synthesis of novel bioactive molecules. Its structural features suggest potential applications in oncology, infectious diseases, and other therapeutic areas. Further investigation into the synthesis, chemical derivatization, and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (n.d.). ChemInform.

- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.

- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.

- Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.

- Wójcicka, A., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442.

- Wójcicka, A., et al. (2025).

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.

Sources

An In-Depth Technical Guide to the Synthesis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a strategic synthetic approach to obtaining 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The outlined multi-step synthesis is grounded in established chemical principles and supported by methodologies reported in the peer-reviewed literature for analogous transformations.

Introduction: The Significance of the Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms in a fused pyridine ring system, are privileged structures in drug discovery.[1] The 2,7-naphthyridine isomer, in particular, has been identified as a core component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and analgesic properties.[1] The targeted compound, 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, incorporates key structural motifs—a reactive chloro-substituent at the 1-position and a pyridinyl moiety at the 3-position—that offer versatile handles for further chemical modification and exploration of structure-activity relationships (SAR).

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnection is the C-C bond between the 2,7-naphthyridine core and the pyridin-4-yl group, pointing towards a palladium-catalyzed cross-coupling reaction as a pivotal final step. This approach necessitates the synthesis of a di-halogenated 2,7-naphthyridine precursor. The chloro-substituent at the 1-position can be readily introduced from a corresponding 2,7-naphthyridin-1(2H)-one intermediate.

This retrosynthetic blueprint translates into the following four-stage forward synthesis:

-

Formation of the Core Scaffold: Synthesis of 2,7-Naphthyridin-1(2H)-one.

-

Regioselective Halogenation: Introduction of a bromine atom at the C3 position.

-

Activation for Coupling: Conversion of the 1-oxo functionality to a chloro group.

-

Key C-C Bond Formation: Suzuki-Miyaura cross-coupling to introduce the pyridin-4-yl moiety.

Caption: Retrosynthetic analysis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of the 2,7-Naphthyridin-1(2H)-one Scaffold

The construction of the foundational 2,7-naphthyridine ring system can be achieved through the cyclization of appropriately substituted pyridine precursors. A reliable method involves the condensation of a 3-cyanomethylpyridine derivative.

Protocol 1: Synthesis of 2,7-Naphthyridin-1(2H)-one

-

Reaction Setup: To a solution of ethyl 2-cyano-2-(pyridin-3-yl)acetate in a suitable high-boiling solvent such as diphenyl ether, add a strong base (e.g., sodium ethoxide).

-

Cyclization: Heat the reaction mixture to reflux (typically 200-250 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization or column chromatography.

Causality and Expertise: The choice of a high-boiling solvent is crucial to provide the necessary thermal energy for the intramolecular cyclization. The strong base facilitates the deprotonation of the active methylene group, initiating the cyclization cascade.

Step 2: Regioselective C3-Bromination

With the 2,7-naphthyridin-1(2H)-one core in hand, the next critical step is the regioselective introduction of a bromine atom at the C3 position. This is achieved via electrophilic aromatic substitution.

Protocol 2: Bromination of 2,7-Naphthyridin-1(2H)-one

-

Reagent Preparation: Dissolve 2,7-naphthyridin-1(2H)-one in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is typically stirred for several hours until completion (monitored by TLC or LC-MS).

-

Isolation: The reaction mixture is poured into water to precipitate the brominated product. The solid is collected by filtration, washed with water, and dried.

Scientific Rationale: The electron-donating nature of the lactam functionality in the 2,7-naphthyridin-1(2H)-one ring activates the aromatic system towards electrophilic substitution. The C3 position is electronically favored for substitution due to resonance stabilization of the intermediate sigma complex.

Step 3: Chlorination of the 1-Position

The conversion of the 1-oxo group to a chloro group is a standard transformation that activates this position for subsequent nucleophilic substitution or serves as a stable protecting group.

Protocol 3: Synthesis of 1-Chloro-3-bromo-2,7-naphthyridine

-

Reaction Setup: Suspend 3-bromo-2,7-naphthyridin-1(2H)-one in an excess of phosphorus oxychloride (POCl₃).[2][3]

-

Chlorination: Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the suspension. Heat the mixture to reflux for several hours.

-

Work-up: Carefully quench the reaction by pouring it onto crushed ice. The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. The solid is collected by filtration, washed with water, and dried.

Trustworthiness of the Protocol: This is a well-established and reliable method for the conversion of N-heterocyclic lactams to their corresponding chloro derivatives. The use of a tertiary amine base can accelerate the reaction.

Step 4: Suzuki-Miyaura Cross-Coupling for C3-Arylation

The final and key step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyridin-4-yl moiety at the C3 position.[4] The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-couplings allows for selective reaction at the C3 position.

Protocol 4: Synthesis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

-

Reaction Mixture: In a reaction vessel, combine 1-chloro-3-bromo-2,7-naphthyridine, pyridin-4-ylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Purification: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Expert Insights: The choice of palladium catalyst and ligand is critical for the success of the Suzuki coupling. For heteroaryl couplings, bulky electron-rich phosphine ligands often provide superior results. Thorough degassing of the reaction mixture is essential to prevent the oxidation of the palladium(0) catalyst.

Summary of Synthetic Workflow and Data

Caption: Synthetic workflow for 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine.

Table 1: Summary of Reagents and Conditions

| Step | Transformation | Key Reagents | Typical Solvents | Temperature |

| 1 | Cyclization | Sodium ethoxide | Diphenyl ether | 200-250 °C |

| 2 | Bromination | N-Bromosuccinimide (NBS) | DMF, Acetic Acid | Room Temp. |

| 3 | Chlorination | Phosphorus oxychloride (POCl₃) | Neat or high-boiling solvent | Reflux |

| 4 | Suzuki Coupling | Pd Catalyst, Base, Pyridin-4-ylboronic acid | Dioxane/Water | 80-100 °C |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and adaptable framework for the preparation of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine. The strategic use of regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction allows for the efficient construction of this valuable heterocyclic scaffold. The final product, with its reactive chloro-substituent, is primed for further derivatization, enabling the exploration of a diverse chemical space for the development of novel therapeutic agents. Future work could focus on optimizing reaction conditions for scalability and exploring alternative cross-coupling methodologies to broaden the scope of accessible analogs.

References

- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.

- Jida, M., & Deprez-Poulain, R. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(29), 3795-3798.

- Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(1), 1-8.

- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- Singh, R., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

- Maiti, S., et al. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(9), 100123.

- Nishida, M., & Tagata, T. (2005).

- Maiti, S., et al. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(9), 100123.

- Reddy, G. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(30), 20076–20084.

- Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. Journal of the Chemical Society C: Organic, 315-319.

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

- Ikekawa, N. (1958). Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(4), 401-404.

-

Zjawiony, J. K., et al. (2009). Studies on Methoxylation in the 7H-Naphtho[1,2,3-i,j][5][6]naphthyridin-7-one System. Molecules, 14(8), 2947-2956.

- Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.

- Legrand, B., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 731.

- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.

- Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, 23(11), 5904.

- Wang, M-S., et al. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor.

- Kappe, C. O., & Shishkin, O. V. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

Unraveling the Enigmatic Mechanism of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine: A Technical Guide for Drug Discovery Professionals

Abstract

The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in heterocyclic scaffolds, with the naphthyridine core emerging as a privileged structure in medicinal chemistry. This technical guide delves into the hypothesized mechanism of action of a specific, yet under-documented derivative, 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine. While direct empirical data for this compound remains nascent, a comprehensive analysis of its structural congeners provides a robust framework for predicting its biological activity. This document synthesizes existing literature on 2,7-naphthyridine derivatives to propose a primary mechanism centered on kinase inhibition. We will explore the foundational principles of this mechanism, delineate the requisite experimental workflows for its validation, and present the data in a manner that is both accessible and actionable for researchers in the field of drug development.

Introduction: The Rise of the 2,7-Naphthyridine Scaffold

The naphthyridine nucleus, a diazanonaphthalene system, exists in six isomeric forms, each offering a unique three-dimensional arrangement of nitrogen atoms and, consequently, distinct pharmacological properties.[1] Historically, the 1,8-naphthyridine isomer has been the most extensively studied, largely due to the success of nalidixic acid and its fluoroquinolone successors in antibacterial therapy.[1] However, recent years have witnessed a paradigm shift, with a surge in research focused on other isomers, particularly the 2,7-naphthyridine scaffold.

Derivatives of 2,7-naphthyridine have garnered significant attention for their potential as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in human diseases, most notably cancer.[2][3][4] The rigid, planar structure of the 2,7-naphthyridine core serves as an excellent foundation for the design of ATP-competitive inhibitors, capable of fitting into the highly conserved ATP-binding pocket of kinases.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the extensive body of research on structurally related 2,7-naphthyridine and 2,7-naphthyridinone derivatives, we postulate that 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine functions as a protein kinase inhibitor . The specific kinase targets are likely to be members of the tyrosine kinase or serine/threonine kinase families. Several lines of evidence from analogous compounds support this hypothesis:

-

MET Kinase Inhibition: A novel 2,7-naphthyridone scaffold was designed to conformationally restrain key pharmacophoric groups of MET inhibitors, leading to the discovery of potent preclinical candidates.[2][3]

-

c-Kit and VEGFR-2 Inhibition: A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were identified as potent inhibitors of c-Kit and VEGFR-2 kinases.[2]

-

PDK-1 Inhibition: Substituted dibenzo[c,f][1][3]naphthyridines have been identified as novel and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1).[4]

-

Broad Kinase Inhibitory Potential: The broader naphthyridine class has been shown to inhibit a wide range of kinases, including PI3Kδ, CK2, Akt1/2, Tpl2, SYK, and FGFR.[2][5]

The chloro and pyridinyl substituents on the 1- and 3-positions of the 2,7-naphthyridine core in the compound of interest are critical for modulating its potency and selectivity towards specific kinase targets. The pyridinyl group, in particular, can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.

The Kinase Inhibition Signaling Pathway

The generalized signaling pathway for a kinase inhibitor like 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine is depicted below. The inhibitor competes with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrate proteins and abrogating the signaling cascade.

Figure 2: A tiered experimental workflow for mechanism of action validation.

Data Summary and Interpretation

The data generated from the proposed experimental workflow should be meticulously organized to facilitate clear interpretation and decision-making.

| Assay | Parameter | Hypothetical Data for 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine | Interpretation |

| Kinase Panel Screen | % Inhibition @ 1 µM | Kinase A: 95%Kinase B: 92%Kinase C: 45% | Potent activity against Kinases A and B. |

| IC₅₀ Determination | IC₅₀ (nM) | Kinase A: 15 nMKinase B: 25 nM | High-nanomolar potency against primary targets. |

| Western Blot | p-Kinase A Level | Dose-dependent decrease | Confirms cellular target engagement. |

| p-Substrate Level | Dose-dependent decrease | Confirms downstream pathway modulation. | |

| Cell Viability | GI₅₀ (nM) | Cell Line X (Kinase A dependent): 50 nMCell Line Y (Kinase A independent): >10 µM | Selective anti-proliferative effect in target-dependent cells. |

Conclusion and Future Directions

While direct experimental evidence for 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine is not yet publicly available, the wealth of data on the 2,7-naphthyridine scaffold strongly supports the hypothesis of a kinase inhibition mechanism of action. The chloro and pyridinyl moieties are likely key determinants of its specific kinase selectivity profile. The experimental workflow detailed in this guide provides a robust framework for the empirical validation of this hypothesis.

Future research should focus on executing these studies to definitively identify the primary kinase targets and elucidate the precise binding mode through co-crystallography. A comprehensive understanding of the structure-activity relationship (SAR) will be paramount for optimizing the potency, selectivity, and pharmacokinetic properties of this promising compound, ultimately paving the way for its potential development as a novel therapeutic agent.

References

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central. Available at: [Link]

-

2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. Available at: [Link]

-

Discovery of dibenzo[c,f]n[1][3]aphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. PubMed. Available at: [Link]

- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Google Patents.

-

Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]

-

Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PubMed Central. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available at: [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. Available at: [Link]

-

Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Scite.ai. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]

-

Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PubMed Central. Available at: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

-

Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. PubMed. Available at: [Link]

-

Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

In Vitro Evaluation of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

The naphthyridine core, a fused bicyclic system of two pyridine rings, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.[1][2] The diverse therapeutic potential of this structural motif has driven the exploration of novel analogs. This guide focuses on the in vitro evaluation of a specific derivative, 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, a compound of interest for its potential as a targeted therapeutic agent.

Given the established role of kinase dysregulation in a multitude of diseases, particularly cancer, and the prevalence of nitrogen-containing heterocycles in kinase inhibitor design, we hypothesize that 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine may exert its biological effects through the inhibition of one or more protein kinases.[3] This document provides a comprehensive, in-depth technical framework for the systematic in vitro evaluation of this compound, from initial biochemical characterization to cellular activity assessment. The methodologies described herein are designed to be robust and self-validating, providing a clear path to understanding the compound's potency, selectivity, and mechanism of action.

Part 1: Biochemical Characterization - Quantifying Inhibitory Potency

The initial phase of evaluation focuses on determining the direct inhibitory effect of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine on a purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined in this stage, representing the concentration of the compound required to inhibit 50% of the kinase's activity.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.[5]

Materials:

-

Recombinant human kinase (e.g., a specific tyrosine kinase)

-

Kinase-specific substrate peptide

-

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP solution

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare dilutions of the positive control inhibitor.

-

Reaction Setup: In each well of the assay plate, add the following components in the specified order:

-

Kinase assay buffer.

-

Test compound or control inhibitor at various concentrations. Include a vehicle control (DMSO only).

-

Recombinant kinase enzyme.

-

Kinase-specific substrate peptide.

-

-

Initiation of Reaction: Add a predetermined concentration of ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibitor potency.[4]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure linear product formation.

-

Detection: Add the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

-

Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence in each well using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Part 2: Kinase Selectivity Profiling - Defining the Specificity of Action

A critical aspect of kinase inhibitor development is understanding its selectivity. A highly selective inhibitor targets a specific kinase or a small subset of kinases, which can lead to a more favorable safety profile with fewer off-target effects.[6] Kinase selectivity profiling involves screening the compound against a broad panel of kinases.[7]

The results of such a screen are typically presented as the percentage of inhibition at a fixed compound concentration (e.g., 1 µM). For hits that show significant inhibition, a full IC50 determination is performed.

Data Presentation: Kinase Selectivity Panel Results

| Kinase Family | Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| Tyrosine Kinase | Hypothetical Target Kinase 1 (HTK1) | 95% | 50 |

| EGFR | 25% | >10,000 | |

| VEGFR2 | 30% | >10,000 | |

| ABL1 | 15% | >10,000 | |

| Serine/Threonine Kinase | CDK2 | 10% | >10,000 |

| AKT1 | 5% | >10,000 | |

| PIM1 | 8% | >10,000 |

This is a hypothetical data table for illustrative purposes.

Part 3: Mechanism of Action Studies - Elucidating the "How"

Understanding how a compound inhibits its target kinase is crucial for rational drug design and optimization. For ATP-competitive inhibitors, the compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[3]

Experimental Workflow: Determining ATP Competitiveness

This workflow outlines the steps to determine if 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine acts as an ATP-competitive inhibitor.

Caption: Workflow to determine the ATP-competitive mechanism of action.

Part 4: Cellular Activity Assessment - Bridging the Gap to Physiology

While biochemical assays are essential for initial characterization, it is crucial to evaluate the compound's activity in a cellular context.[8] This step assesses the compound's ability to cross the cell membrane, engage its target kinase, and elicit a downstream biological response.

Experimental Protocol: Western Blotting for Target Engagement

Western blotting can be used to assess the phosphorylation status of a kinase's downstream substrate, providing a direct measure of the compound's inhibitory activity within the cell.[9]

Materials:

-

Cancer cell line expressing the target kinase (e.g., a lung cancer cell line for a hypothetical lung cancer target)

-

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate protein to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

Signaling Pathway Visualization

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

-

Cancer cell line

-

1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[4]

-

Data Analysis:

-

Subtract the background absorbance from a cell-free control.

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the percentage of cell viability versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Part 5: Data Summary and Interpretation

A comprehensive summary of the in vitro data is essential for making informed decisions about the progression of a compound in the drug discovery pipeline.

Summary of In Vitro Pharmacological Data

| Parameter | Assay Type | Result | Interpretation |

| IC50 | Biochemical Kinase Assay | 50 nM | Potent inhibitor of the target kinase. |

| Selectivity | Kinase Panel Screen | >200-fold selective for HTK1 over other tested kinases | Highly selective inhibitor. |

| Mechanism of Action | ATP Competition Assay | ATP-competitive | Binds to the ATP pocket of the kinase. |

| Cellular Target Engagement | Western Blot | Inhibition of substrate phosphorylation with an EC50 of 200 nM | Engages and inhibits the target kinase in a cellular environment. |

| Cellular Proliferation | MTT Assay | GI50 of 500 nM | Inhibits cancer cell proliferation at sub-micromolar concentrations. |

This is a hypothetical data table for illustrative purposes.

The in vitro evaluation of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, as outlined in this guide, provides a robust framework for characterizing its potential as a kinase inhibitor. The hypothetical data presented suggest that this compound is a potent, selective, and cell-active inhibitor of its target kinase, warranting further investigation in preclinical models. The systematic approach detailed herein, from biochemical potency and selectivity to cellular mechanism and antiproliferative effects, ensures a thorough understanding of the compound's pharmacological profile, a critical step in the journey from a promising molecule to a potential therapeutic.

References

-

Bieber, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. [Link]

-

Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425–430. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 19, 2026, from [Link]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 19, 2026, from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 19, 2026, from [Link]

-

Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-(3-Chloro-phenyl)-7-methyl-1H-[4][12]naphthyridin-4-one. Retrieved January 19, 2026, from [Link]

-

Ali, M. W., et al. (2016). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics, 17(1), 36. [Link]

-

PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved January 19, 2026, from [Link]

-

Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved January 19, 2026, from [Link]

-

Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1169-1186. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed. [Link]

-

MOLBASE. (n.d.). 4-chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine. Retrieved January 19, 2026, from [Link]

-

Beveridge, M. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

-

Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved January 19, 2026, from [Link]

-

American Elements. (n.d.). Naphthyridines. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. chemscene.com [chemscene.com]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 1-chloro-3-(pyridin-4-YL)-2,7-naphthyridine derivatives and their analogs, a class of heterocyclic compounds with significant potential in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and essential experimental protocols for the evaluation of these promising molecules.

Introduction: The 2,7-Naphthyridine Scaffold - A Privileged Heterocycle

The 2,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and the strategic placement of nitrogen atoms allow for diverse functionalization and the establishment of multiple interaction points with biological targets. This has led to the development of 2,7-naphthyridine derivatives with a wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] Notably, this scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various enzymes and kinases.[1]

The subject of this guide, the 1-chloro-3-(pyridin-4-YL)-2,7-naphthyridine core, combines the advantageous features of the 2,7-naphthyridine backbone with the versatile reactivity of a chloro substituent at the C1 position and the hydrogen-bonding capabilities of a pyridinyl moiety at the C3 position. The chlorine atom serves as a key functional handle for introducing further structural diversity through various cross-coupling and nucleophilic substitution reactions, enabling the exploration of a broad chemical space to optimize biological activity and pharmacokinetic properties.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 1-chloro-3-(pyridin-4-YL)-2,7-naphthyridine and its analogs can be approached through several strategic routes, primarily involving the construction of the naphthyridine core followed by functionalization. While a definitive, publicly available, step-by-step protocol for the title compound is not widespread, a plausible and efficient synthesis can be designed based on established methodologies for related 2,7-naphthyridine systems.[2][3]

General Synthetic Workflow

A logical synthetic approach involves a multi-step sequence starting from readily available pyridine derivatives. The following diagram outlines a conceptual workflow for the synthesis of the target scaffold and its subsequent derivatization.

Caption: Conceptual workflow for the synthesis and derivatization of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine.

Key Synthetic Transformations

Construction of the 2,7-Naphthyridine Core: The formation of the bicyclic naphthyridine system can be achieved through various methods, including the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine derivatives.[1]

Chlorination: The introduction of the chlorine atom at the C1 position is typically accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), converting a hydroxyl or carbonyl group at that position into a chloride.

Introduction of the Pyridinyl Moiety: A crucial step is the introduction of the pyridin-4-yl group at the C3 position. This is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using pyridin-4-ylboronic acid or its esters.

Derivatization: The chloro group at C1 is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the exploration of various chemical functionalities to probe the binding pocket of the target protein.

Mechanism of Action: Targeting Protein Kinases

Derivatives of the 2,7-naphthyridine scaffold have been shown to exhibit their biological effects, particularly their anticancer properties, through the inhibition of protein kinases.[1][4] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

While the specific kinase targets of 1-chloro-3-(pyridin-4-YL)-2,7-naphthyridine are not extensively documented in publicly available literature, related benzonaphthyridine and naphthyridine structures have been identified as potent inhibitors of several kinase families. For instance, derivatives of benzo[c][2][5]naphthyridine have been developed as potent inhibitors of Pim kinases (Pim-1 and Pim-2) and protein kinase CK2.[4][6]

The general mechanism of action for these ATP-competitive kinase inhibitors involves the binding of the naphthyridine scaffold to the ATP-binding pocket of the kinase. The heterocyclic core mimics the adenine region of ATP, while the various substituents engage in specific interactions with amino acid residues in the active site, leading to potent and often selective inhibition.

Illustrative Signaling Pathway: Inhibition of a Pro-Survival Kinase

The following diagram illustrates a simplified signaling pathway where a 2,7-naphthyridine derivative acts as a kinase inhibitor, leading to the inhibition of a pro-survival signal and the induction of apoptosis.

Caption: Simplified signaling pathway illustrating the inhibitory action of a 2,7-naphthyridine derivative on a pro-survival kinase.

Structure-Activity Relationships (SAR)

The biological activity of 1-chloro-3-(pyridin-4-YL)-2,7-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold and the pyridinyl ring. A thorough understanding of the SAR is crucial for the rational design of more potent and selective inhibitors.

Key SAR Insights:

-

C1 Position: The chloro group at the C1 position is a critical site for modification. Replacing the chlorine with various amine, ether, or carbon-linked substituents can significantly impact potency and selectivity. The nature of the substituent at this position will influence interactions with the solvent-exposed region of the kinase ATP-binding pocket.

-

C3 Position: The pyridin-4-yl group at the C3 position is likely involved in hydrogen bonding interactions with the hinge region of the kinase. Modifications to this ring, such as the introduction of substituents or its replacement with other heteroaromatic systems, can modulate these interactions and affect inhibitory activity.

-

2,7-Naphthyridine Core: The planarity and aromaticity of the naphthyridine core are essential for π-π stacking interactions with aromatic residues in the ATP-binding site. Substitutions on the core itself can influence the electronic properties and overall conformation of the molecule.

Quantitative Data Presentation

The following table summarizes hypothetical inhibitory concentration (IC₅₀) values for a series of 1-chloro-3-(pyridin-4-YL)-2,7-naphthyridine analogs against a panel of relevant kinases. This data is illustrative and serves to demonstrate how SAR can be quantitatively assessed. Actual values would need to be determined experimentally.

| Compound ID | R¹ Substituent (at C1) | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Off-target Kinase C IC₅₀ (nM) |

| Core-001 | -Cl | 500 | 750 | >10000 |

| Analog-A1 | -NH₂ | 250 | 400 | >10000 |

| Analog-A2 | -OCH₃ | 600 | 850 | >10000 |

| Analog-A3 | -N-methylpiperazine | 50 | 120 | 5000 |

| Analog-A4 | -morpholine | 75 | 150 | 8000 |

Experimental Protocols

The evaluation of 1-chloro-3-(pyridin-4-YL)-2,7-naphthyridine derivatives as kinase inhibitors requires robust and reliable in vitro assays. The following are detailed, step-by-step methodologies for common kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC₅₀ value of a test compound by measuring the amount of ATP remaining in solution after a kinase reaction.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (e.g., 1-chloro-3-(pyridin-4-YL)-2,7-naphthyridine derivative)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM. Prepare a "no inhibitor" control (DMSO only).

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

-

Add 2 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Luminescence Detection:

-

Equilibrate the Kinase-Glo® Reagent to room temperature.

-

Add 5 µL of Kinase-Glo® Reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions